methyl 3-methyl-1H-pyrazolo[3,4-c]pyridine-5-carboxylate
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Overview
Description
Methyl 3-methyl-1H-pyrazolo[3,4-c]pyridine-5-carboxylate is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring, with a methyl ester group at the 5-position and an additional methyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-methyl-1H-pyrazolo[3,4-c]pyridine-5-carboxylate typically involves the cyclization of appropriate precursors. One common method starts with the condensation of 3-methylpyrazole with a suitable pyridine derivative under acidic or basic conditions. The reaction is often carried out in solvents such as ethanol or acetic acid, with temperatures ranging from room temperature to reflux conditions.
Another approach involves the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. This method typically employs a mixture of starting materials in a polar solvent, subjected to microwave irradiation for a short duration.
Industrial Production Methods
For industrial-scale production, continuous flow synthesis is often employed. This method allows for better control over reaction conditions and scalability. The starting materials are continuously fed into a reactor, where they undergo cyclization under controlled temperature and pressure. This method not only improves yield but also ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methyl-1H-pyrazolo[3,4-c]pyridine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be formed using reagents like phosphorus pentachloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Hydrogen gas with palladium on carbon catalyst at room temperature.
Substitution: Phosphorus pentachloride in anhydrous conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, methyl 3-methyl-1H-pyrazolo[3,4-c]pyridine-5-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It has been explored as a lead compound for the development of anti-inflammatory and anticancer agents.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 3-methyl-1H-pyrazolo[3,4-c]pyridine-5-carboxylate involves its interaction with specific molecular targets. In biological systems, it can bind to enzyme active sites, inhibiting their activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the enzyme and the specific binding interactions.
At the molecular level, the compound can interact with nucleophilic and electrophilic sites, facilitating various chemical transformations
Comparison with Similar Compounds
Similar Compounds
- Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate
- Methyl 1H-pyrazolo[4,3-c]pyridine-5-carboxylate
- Methyl 1H-pyrazolo[3,4-d]pyridine-5-carboxylate
Uniqueness
Methyl 3-methyl-1H-pyrazolo[3,4-c]pyridine-5-carboxylate is unique due to the specific positioning of its methyl and ester groups. This configuration imparts distinct chemical and physical properties, such as increased stability and reactivity. Compared to its analogs, it may exhibit different biological activities and reactivity patterns, making it a valuable compound for targeted research and development.
Biological Activity
Methyl 3-methyl-1H-pyrazolo[3,4-c]pyridine-5-carboxylate is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings.
Chemical Structure and Properties
This compound has a molecular formula of C_9H_9N_3O_2 and a molecular weight of approximately 177.16 g/mol. The compound features a pyrazole ring fused with a pyridine structure, characterized by a methyl ester functional group at the 5-position of the pyrazole ring. This unique arrangement contributes to its reactivity and biological activity.
The biological activity of this compound primarily involves its ability to bind to enzyme active sites, inhibiting their activity through competitive or non-competitive mechanisms. This interaction can affect various biochemical pathways, making it a candidate for drug development aimed at treating diseases influenced by these pathways .
Enzyme Inhibition
Research indicates that this compound acts as a selective inhibitor of D-amino acid oxidase (DAAO), an enzyme involved in the metabolism of D-amino acids. This inhibition is significant as D-amino acids are implicated in neurotransmission and neuroprotection, suggesting potential applications in treating neurological disorders .
Antimicrobial Properties
Preliminary studies have demonstrated that derivatives of this compound exhibit antimicrobial activity against various pathogens. This includes efficacy against bacterial strains, which positions it as a potential candidate for developing new antimicrobial agents .
Anti-inflammatory and Anticancer Effects
This compound has also been investigated for its anti-inflammatory and anticancer properties. It shows promise in modulating inflammatory pathways and inhibiting cancer cell proliferation, indicating its potential role in therapeutic interventions for inflammatory diseases and cancer .
Research Findings and Case Studies
Several studies have highlighted the biological activities associated with this compound:
- D-Amino Acid Oxidase Inhibition : A study reported that this compound effectively inhibited DAAO with an IC50 value indicating significant potency in modulating D-amino acid levels in biological systems .
- Antimicrobial Activity : In vitro assays demonstrated that derivatives exhibited varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria, supporting their potential use in developing new antibiotics .
- Anti-inflammatory Effects : Experimental models showed that the compound reduced pro-inflammatory cytokine production, suggesting its utility in treating conditions characterized by chronic inflammation .
Summary of Biological Activities
Properties
CAS No. |
1638768-41-8 |
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Molecular Formula |
C9H9N3O2 |
Molecular Weight |
191.19 g/mol |
IUPAC Name |
methyl 3-methyl-2H-pyrazolo[3,4-c]pyridine-5-carboxylate |
InChI |
InChI=1S/C9H9N3O2/c1-5-6-3-7(9(13)14-2)10-4-8(6)12-11-5/h3-4H,1-2H3,(H,11,12) |
InChI Key |
XSARCVOGXVUPKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(N=CC2=NN1)C(=O)OC |
Origin of Product |
United States |
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